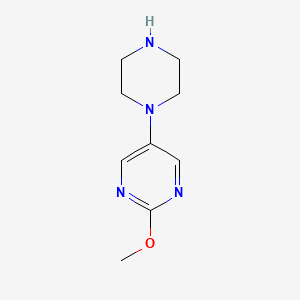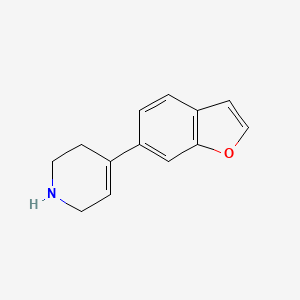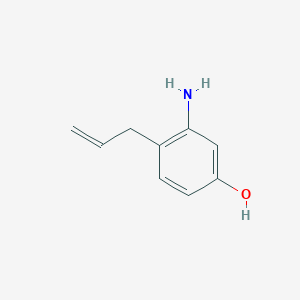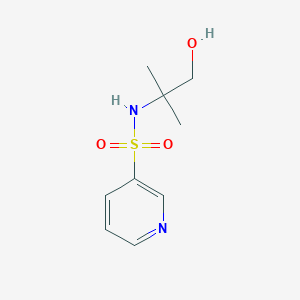![molecular formula C20H18ClNO4 B13878564 3-[4-(7-Chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid](/img/structure/B13878564.png)
3-[4-(7-Chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(7-Chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including antimalarial, anticancer, and antimicrobial properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(7-Chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid typically involves the reaction of 7-chloroquinoline with a phenol derivative under specific conditions. One common method involves the use of ultrasound irradiation to facilitate the reaction, which has been shown to improve yields and reduce reaction times . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yields and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(7-Chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which may have different biological activities.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve the use of solvents like ethanol or acetonitrile and may require heating or cooling to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-[4-(7-Chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid involves its interaction with specific molecular targets and pathways. For example, its antimalarial activity is believed to be due to the inhibition of heme crystallization in the malaria parasite, leading to the accumulation of toxic heme and parasite death . Its anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation through the modulation of specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chloro-4-aminoquinoline derivatives: These compounds share the quinoline core structure and exhibit similar biological activities, such as antimalarial and anticancer properties.
[(7-Chloroquinolin-4-yl)amino]chalcones: These derivatives have been studied for their potential antimalarial and anticancer activities.
Uniqueness
3-[4-(7-Chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid is unique due to its specific structural features, such as the presence of an ethoxypropanoic acid moiety, which may contribute to its distinct biological activities. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile building block for the synthesis of novel derivatives with potential therapeutic applications .
Eigenschaften
Molekularformel |
C20H18ClNO4 |
|---|---|
Molekulargewicht |
371.8 g/mol |
IUPAC-Name |
3-[4-(7-chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid |
InChI |
InChI=1S/C20H18ClNO4/c1-2-25-19(12-20(23)24)13-3-6-15(7-4-13)26-18-9-10-22-17-11-14(21)5-8-16(17)18/h3-11,19H,2,12H2,1H3,(H,23,24) |
InChI-Schlüssel |
LDUMCFPZVZCKEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CC(=O)O)C1=CC=C(C=C1)OC2=C3C=CC(=CC3=NC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide](/img/structure/B13878509.png)
![Methyl 6-amino-5-[3-(ethyloxy)-3-oxopropyl]-2-pyridinecarboxylate](/img/structure/B13878513.png)
![N-methyl-3-[(4-piperidin-1-yl-1,3,5-triazin-2-yl)amino]benzamide](/img/structure/B13878516.png)

![3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)quinolin-6-ol](/img/structure/B13878530.png)
![2-[(2-Chloro-5-methylpyrimidin-4-yl)amino]benzamide](/img/structure/B13878537.png)

![4-[2-(3,4-Dimethylpiperazin-1-yl)ethyl]aniline](/img/structure/B13878541.png)


![Tert-butyl 4-chloro-6-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13878563.png)
